molecular formula C9H16N2OS B13181102 3-Amino-2,2-dimethyl-1-(4-methyl-1,3-thiazol-2-yl)propan-1-ol

3-Amino-2,2-dimethyl-1-(4-methyl-1,3-thiazol-2-yl)propan-1-ol

Cat. No.: B13181102
M. Wt: 200.30 g/mol
InChI Key: ZIOUGBPCIPUSOJ-UHFFFAOYSA-N
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Description

3-Amino-2,2-dimethyl-1-(4-methyl-1,3-thiazol-2-yl)propan-1-ol is a complex organic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate precursors under controlled conditions to form the thiazole ring

Industrial Production Methods

In an industrial setting, the production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and specific reaction conditions to ensure efficient production. The exact methods can vary depending on the desired scale and application of the compound.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2,2-dimethyl-1-(4-methyl-1,3-thiazol-2-yl)propan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the thiazole ring and the side chains.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-Amino-2,2-dimethyl-1-(4-methyl-1,3-thiazol-2-yl)propan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-2,2-dimethyl-1-(4-methyl-1,3-thiazol-2-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-Amino-2,2-dimethyl-1-(4-methyl-1,3-thiazol-2-yl)propan-1-ol apart from these similar compounds is its specific substitution pattern and the presence of both amino and hydroxyl groups. These functional groups confer unique chemical properties and potential biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C9H16N2OS

Molecular Weight

200.30 g/mol

IUPAC Name

3-amino-2,2-dimethyl-1-(4-methyl-1,3-thiazol-2-yl)propan-1-ol

InChI

InChI=1S/C9H16N2OS/c1-6-4-13-8(11-6)7(12)9(2,3)5-10/h4,7,12H,5,10H2,1-3H3

InChI Key

ZIOUGBPCIPUSOJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)C(C(C)(C)CN)O

Origin of Product

United States

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